

Technical Guide: Spectroscopic Profile of 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-5-methylbenzene-1,2-diamine

Cat. No.: B1339648

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the spectroscopic properties of **4-Fluoro-5-methylbenzene-1,2-diamine**. The information herein is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this compound. The spectroscopic data presented is based on established principles of analytical chemistry and predicted values derived from the compound's structure.

Compound Overview

4-Fluoro-5-methylbenzene-1,2-diamine is an aromatic amine derivative with potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.^{[1][2][3]} Accurate spectroscopic characterization is crucial for its identification, purity assessment, and quality control.

Chemical Structure:

Key Properties:

- Molecular Formula: C₇H₉FN₂^[4]
- Molecular Weight: 140.16 g/mol ^[4]
- CAS Number: 97389-11-2^[4]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Fluoro-5-methylbenzene-1,2-diamine**. These values are estimated based on the analysis of similar compounds and the known effects of substituent groups in NMR, IR, and mass spectrometry.

Table 1: Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.7	Doublet	1H	Aromatic H
~ 6.5	Doublet	1H	Aromatic H
~ 3.5 - 4.5	Broad Singlet	4H	-NH ₂ protons
~ 2.2	Singlet	3H	-CH ₃ protons

Table 2: Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3 , Broadband Proton Decoupled)

Chemical Shift (δ , ppm)	Assignment
~ 145 - 150 (d, ^1JCF)	C-F
~ 135 - 140	C-NH ₂
~ 130 - 135	C-NH ₂
~ 115 - 120	C-CH ₃
~ 110 - 115 (d, ^2JCF)	Aromatic CH
~ 105 - 110 (d, ^2JCF)	Aromatic CH
~ 15 - 20	-CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data (Sample Preparation: KBr pellet or thin solid film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3250	Strong, Broad	N-H stretching (asymmetric and symmetric) of -NH ₂
3100 - 3000	Medium	Aromatic C-H stretching
2950 - 2850	Medium	Aliphatic C-H stretching of -CH ₃
1620 - 1580	Strong	C=C aromatic ring stretching
1520 - 1480	Strong	N-H bending
1270 - 1180	Strong	C-N stretching
1150 - 1000	Strong	C-F stretching

Table 4: Predicted Mass Spectrometry Data (Ionization Method: Electron Impact - EI)

m/z	Relative Intensity (%)	Assignment
140	High	[M] ⁺ (Molecular Ion)
125	Moderate	[M - CH ₃] ⁺
113	Moderate	Fragment
Other smaller fragments	Variable	Fragments from ring cleavage

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **4-Fluoro-5-methylbenzene-1,2-diamine**.

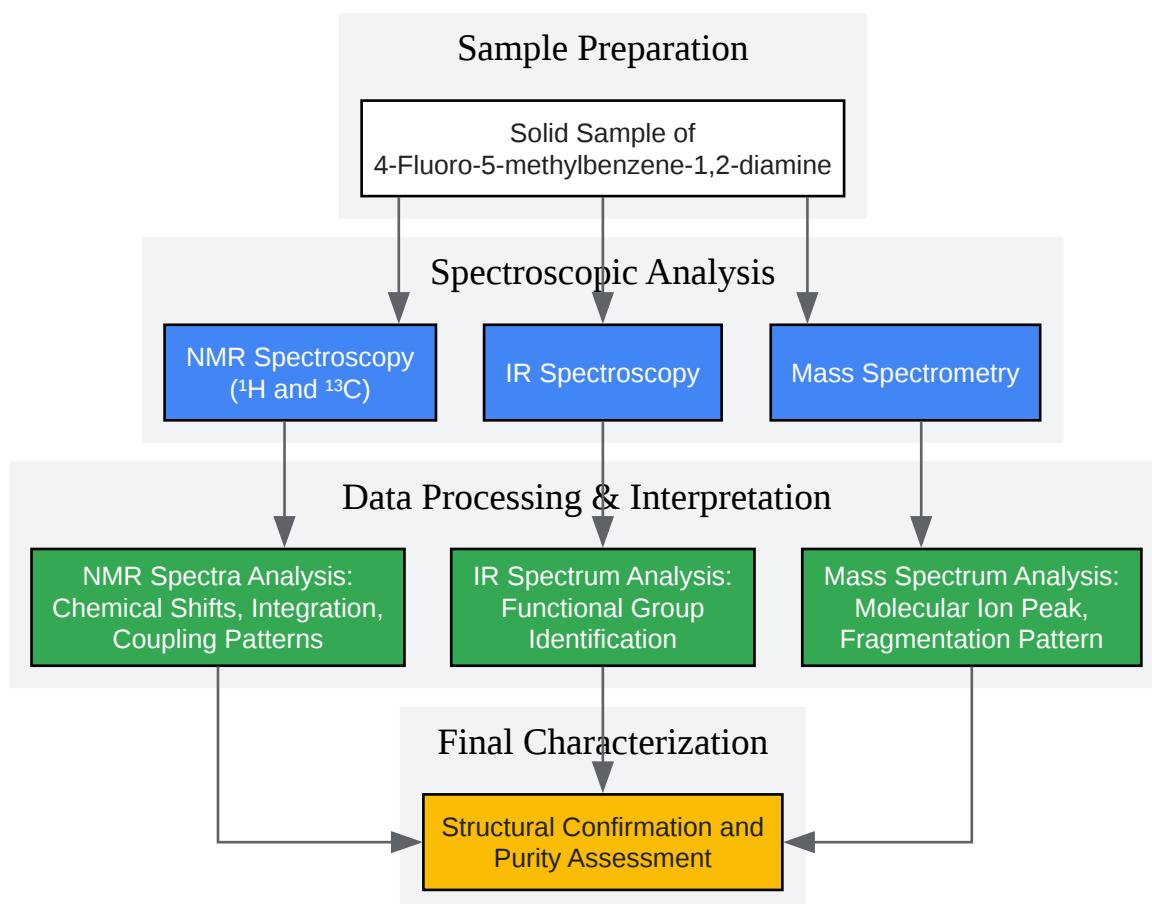
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Fluoro-5-methylbenzene-1,2-diamine** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).^[5] The use of a deuterated solvent is necessary to avoid large solvent peaks in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.^[6]

- Instrumentation: A 300 MHz or 500 MHz NMR spectrometer is suitable for analysis.[5]
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a spectral width of approximately -2 to 12 ppm.
 - A relaxation delay of 1-2 seconds should be used between pulses.
 - Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a broadband proton decoupling pulse sequence to simplify the spectrum to single lines for each unique carbon.[6]
 - A spectral width of 0 to 220 ppm is appropriate for most organic molecules.[7]
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.[7]

3.2 Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[8]
 - Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[8]
 - Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[8]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.


- Acquire a background spectrum of the clean salt plate (or of the empty sample compartment).
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

3.3 Mass Spectrometry (MS)

- Sample Preparation: For electron impact (EI) ionization, the sample is typically introduced into the instrument via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a vacuum.[9] For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (around 1 mg/mL, then diluted).[10]
- Instrumentation: A mass spectrometer with an EI or ESI source and a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Acquisition (EI Mode):
 - The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9][11]
 - The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[9][12]
 - The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates a typical experimental workflow for the complete spectroscopic characterization of a novel or synthesized batch of **4-Fluoro-5-methylbenzene-1,2-diamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Fluoro-N1-methylbenzene-1,2-diamine | 348133-46-0 [smolecule.com]
- 2. ossila.com [ossila.com]
- 3. chembk.com [chembk.com]

- 4. 4-Fluoro-5-methylbenzene-1,2-diamine | C7H9FN2 | CID 13398815 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. youtube.com [youtube.com]
- 12. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 4-Fluoro-5-methylbenzene-1,2-diamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1339648#spectroscopic-data-for-4-fluoro-5-methylbenzene-1-2-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com